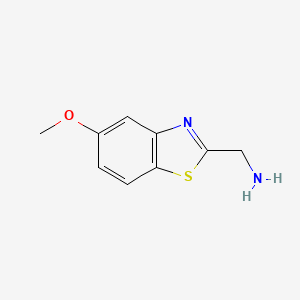

(5-methoxy-1,3-benzothiazol-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-1,3-benzothiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEWPYDYNCJQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methoxy 1,3 Benzothiazol 2 Yl Methanamine and Its Derivatives

Conventional and Modern Synthetic Routes to the Benzothiazole (B30560) Core

The construction of the benzothiazole nucleus is a cornerstone of synthetic organic chemistry, with a plethora of methods developed over the years. These strategies range from classical condensation reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation Reactions of 2-Aminothiophenol (B119425) Derivatives

The most fundamental and widely employed method for the synthesis of benzothiazoles is the cyclocondensation of 2-aminothiophenol with various carbonyl compounds or their equivalents. uokerbala.edu.iq This approach directly furnishes the bicyclic system in a single step.

The reaction of 2-aminothiophenol with carboxylic acids or their derivatives, such as acyl chlorides or esters, is a common route. For instance, the condensation of a suitably substituted 2-aminothiophenol with an appropriate carboxylic acid derivative under dehydrating conditions, often facilitated by strong acids like polyphosphoric acid (PPA) or in the presence of coupling agents, yields the corresponding 2-substituted benzothiazole.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 2-Aminothiophenol | Carboxylic Acid | PPA, heat | 2-Substituted Benzothiazole | uokerbala.edu.iq |

| 2-Aminothiophenol | Aldehyde | Oxidizing agent | 2-Substituted Benzothiazole | uokerbala.edu.iq |

Aldehydes are also common reaction partners for 2-aminothiophenol, leading to 2-substituted benzothiazoles through an initial Schiff base formation followed by oxidative cyclization. A variety of oxidizing agents can be employed, including air, hydrogen peroxide, or metal-based oxidants. uokerbala.edu.iq

Transition-Metal-Catalyzed and Metal-Free Approaches

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of benzothiazoles, offering milder reaction conditions and broader functional group tolerance. Palladium- and copper-catalyzed reactions are particularly prevalent. For example, the intramolecular C-S bond formation via C-H functionalization of N-arylthioamides provides a direct route to 2-substituted benzothiazoles. nih.gov

Metal-free approaches have also gained significant attention due to their environmental benefits and cost-effectiveness. These methods often rely on the use of iodine-based reagents or other non-metallic promoters to facilitate the cyclization.

| Catalyst/Promoter | Starting Material | Reaction Type | Product | Reference |

| Palladium/Copper | N-Arylthioamide | C-H Functionalization/C-S Cyclization | 2-Substituted Benzothiazole | nih.gov |

| Iodine | N-Arylthioformamide | Oxidative Cyclization | 2-Cyanobenzothiazole | nih.gov |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of benzothiazoles. These strategies often involve the in situ generation of a key intermediate, which then undergoes cyclization to form the benzothiazole ring. For example, a three-component reaction of an aniline, an aldehyde, and a sulfur source can be employed to construct the benzothiazole scaffold.

Regioselective Functionalization and Derivatization Strategies

The synthesis of (5-methoxy-1,3-benzothiazol-2-yl)methanamine requires the specific placement of two key functional groups: a methoxy (B1213986) group at the 5-position of the benzene (B151609) ring and a methanamine moiety at the 2-position of the thiazole (B1198619) ring.

Introduction of the 5-Methoxy Substituent

The 5-methoxy group is typically introduced by starting with a precursor that already contains this functionality. The most common starting material for this purpose is 4-methoxyaniline (p-anisidine). Through a series of reactions, p-anisidine (B42471) can be converted into 2-amino-4-methoxyphenol (B1270069), which can then be used in cyclocondensation reactions to form the 5-methoxybenzothiazole core.

Alternatively, if a pre-formed benzothiazole is available, electrophilic aromatic substitution could be a potential route. However, controlling the regioselectivity of such reactions can be challenging, and often leads to a mixture of isomers. Therefore, the use of a pre-functionalized starting material is generally the preferred strategy for ensuring the correct placement of the methoxy group.

Incorporation of the Methanamine Moiety at the 2-Position

The introduction of the methanamine group at the 2-position can be achieved through a multi-step sequence, often starting from a 2-methyl or 2-cyano substituted benzothiazole.

A common strategy involves the synthesis of 5-methoxy-2-methylbenzothiazole, which can be prepared by the cyclocondensation of 2-amino-4-methoxyphenol with acetic anhydride (B1165640) or a similar acetylating agent. The 2-methyl group can then be functionalized. One approach is radical halogenation of the methyl group followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

A more direct and often higher-yielding approach involves the synthesis of 5-methoxybenzothiazole-2-carbonitrile. This can be achieved through various methods, including the palladium-catalyzed cyanation of a 2-halobenzothiazole or the cyclization of an N-arylcyanothioformamide derived from 4-methoxyaniline. nih.gov The resulting 2-cyanobenzothiazole is a key intermediate.

The final step is the reduction of the nitrile group to the primary amine. This transformation can be effectively carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgmasterorganicchemistry.comaskfilo.com Catalytic hydrogenation is often preferred due to its milder reaction conditions and higher functional group tolerance.

| Intermediate | Reagent | Product | Reference |

| 5-Methoxy-2-cyanobenzothiazole | Lithium Aluminum Hydride (LiAlH₄) | This compound | libretexts.orgmasterorganicchemistry.com |

| 5-Methoxy-2-cyanobenzothiazole | H₂, Catalyst (e.g., Pd/C) | This compound | askfilo.com |

This synthetic sequence provides a reliable and efficient pathway to the target compound, this compound, and allows for the synthesis of a variety of analogues by modifying the starting materials and reagents.

Synthesis of Homologs and Analogs for Structure-Activity Profiling

The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the design of analogs with improved potency and selectivity. The synthesis of homologs and analogs of this compound involves systematic modifications to both the benzothiazole core and the methanamine side chain. A primary route for generating diversity is the condensation reaction between substituted 2-aminothiophenols and appropriate electrophilic partners. derpharmachemica.commdpi.comnih.gov

For instance, to probe the importance of the 5-methoxy group, analogs can be prepared from various 4-substituted 2-aminothiophenols. Similarly, modifying the methanamine portion can be achieved by reacting the benzothiazole core with different amino-containing reagents or by starting with different α-amino acid derivatives. The synthesis of N-substituted analogs is also a common strategy to explore the chemical space around the core molecule. nih.gov These synthetic campaigns allow for a systematic evaluation of how different functional groups and structural motifs influence biological activity. nih.gov

Below is a representative table of potential analogs that could be synthesized for SAR studies, based on common synthetic strategies for the benzothiazole scaffold.

Table 1: Synthetic Analogs of this compound for SAR Profiling

| Analog | Modification Site | Synthetic Precursor Example | Rationale for Synthesis |

|---|---|---|---|

| (5-Chloro-1,3-benzothiazol-2-yl)methanamine | Benzothiazole Ring (Position 5) | 2-Amino-4-chlorobenzenethiol | Evaluate the effect of an electron-withdrawing group. |

| (6-Methoxy-1,3-benzothiazol-2-yl)methanamine | Benzothiazole Ring (Position 6) | 2-Amino-5-methoxybenzenethiol | Assess the impact of substituent position on activity. |

| 1-(5-Methoxy-1,3-benzothiazol-2-yl)ethan-1-amine | Methanamine Side Chain | 2-(1-Aminoethyl)-5-methoxy-1,3-benzothiazole | Investigate the influence of steric bulk near the amine. |

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of synthetic routes. scielo.br For the synthesis of benzothiazoles, key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net Traditional methods often require harsh conditions, such as high temperatures and long reaction times, which can lead to the formation of side products. mdpi.com Modern approaches focus on developing milder and more efficient protocols. For example, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids can be significantly improved by carefully selecting the reaction medium and catalytic system. scielo.brorganic-chemistry.org

Microwave-Assisted and Green Chemistry Approaches

In recent years, principles of green chemistry have been integrated into the synthesis of benzothiazole derivatives to create more sustainable processes. bohrium.comairo.co.in These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. airo.co.in Key strategies include the use of water or ethanol (B145695) as environmentally benign solvents, solvent-free reaction conditions, and the use of recyclable catalysts. organic-chemistry.orgairo.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzothiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 4 - 6 hours | 1 - 4 minutes | semanticscholar.org, nih.gov |

| Yield | Moderate to Good | Good to Excellent (often >90%) | scielo.br, nih.gov |

| Conditions | Reflux in high-boiling solvents (e.g., toluene) | Often solvent-free or in minimal green solvents (e.g., ethanol) | mdpi.com, airo.co.in |

| Energy Consumption | High | Low | airo.co.in |

Catalyst Development for Enhanced Synthetic Efficiency

The development of novel catalysts is a cornerstone of modern synthetic chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. nih.gov In benzothiazole synthesis, a wide array of catalysts have been explored to facilitate the key bond-forming steps. The condensation of 2-aminothiophenols with various carbonyl compounds is a common method for forming the benzothiazole ring, and this reaction is often promoted by a catalyst. mdpi.comsemanticscholar.org

Catalysts range from simple Brønsted or Lewis acids to more complex transition metal systems. semanticscholar.org For instance, copper-catalyzed methods have proven effective for the synthesis of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. organic-chemistry.org Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), offer the advantages of being easily separable from the reaction mixture and reusable, aligning with green chemistry principles. nih.gov Biocatalysts, like Acacia concinna, have also been employed, providing an eco-friendly alternative for promoting these transformations. nih.gov The choice of catalyst can significantly influence the reaction rate, yield, and the scope of compatible substrates. mdpi.com

Table 3: Selected Catalysts for the Synthesis of Benzothiazole Derivatives

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| H₂O₂/HCl | Condensation of 2-aminothiophenol with aldehydes | Simple, efficient, mild room temperature conditions | semanticscholar.org, nih.gov |

| Copper (e.g., CuBr, CuI) | Cyclization and C-S bond formation | Inexpensive, effective for various substrates | mdpi.com, nih.gov |

| NaHSO₄-SiO₂ | Condensation with acyl chlorides | Heterogeneous, reusable, solvent-free conditions | nih.gov |

| Acacia concinna (biocatalyst) | Condensation with aldehydes | Eco-friendly, used in microwave-assisted synthesis | nih.gov |

Structure Activity Relationship Sar Investigations and Structural Design Principles of 5 Methoxy 1,3 Benzothiazol 2 Yl Methanamine Derivatives

Fundamental Principles of Benzothiazole (B30560) SAR

The biological activity of benzothiazole derivatives is intrinsically linked to the nature and position of various substituents on its bicyclic framework. Extensive research has established fundamental principles that guide the exploration of this chemical space.

Impact of Substituent Position on Research Activity Profiles

The substitution pattern on the benzothiazole core is a critical determinant of its interaction with biological targets. Research has shown that modifications at positions 2, 5, and 6 of the benzothiazole ring are particularly influential in modulating activity. For instance, the introduction of different functional groups at these positions can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific enzymes or receptors.

| Position | General Impact of Substitution |

| C2 | Directly influences interaction with the target's active site; modifications here are crucial for potency and selectivity. |

| C5 | Affects solubility, metabolic stability, and can provide additional binding interactions. |

| C6 | Often a key position for introducing groups that can modulate pharmacokinetic properties and target engagement. |

Role of the Thiazole (B1198619) and Benzene (B151609) Rings in Molecular Interactions

The benzothiazole scaffold is composed of a benzene ring fused to a thiazole ring. Both components play distinct and crucial roles in the molecule's ability to interact with biological macromolecules. The benzene ring, being an aromatic and lipophilic moiety, often engages in van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues within a protein's binding pocket.

The thiazole ring, containing both nitrogen and sulfur heteroatoms, is a key contributor to the molecule's electronic properties and its capacity for specific interactions. The nitrogen atom can act as a hydrogen bond acceptor, a crucial feature for anchoring the molecule within a binding site. The sulfur atom, with its available lone pairs of electrons, can also participate in various non-covalent interactions, further stabilizing the ligand-target complex. The unique electronic nature of the thiazole ring also makes the C2 position susceptible to various chemical modifications, allowing for the introduction of diverse side chains.

SAR Studies Specific to Methanamine-Substituted Benzothiazoles

While the general principles of benzothiazole SAR provide a foundational understanding, a more focused analysis of derivatives featuring a methanamine substituent at the 2-position is essential for targeted drug discovery efforts.

Influence of the Methanamine Side Chain on Molecular Recognition

The introduction of a methanamine [-CH₂NH₂] group at the C2 position of the benzothiazole core provides a flexible linker and a primary amine, both of which can significantly influence molecular recognition. The methylene (B1212753) group offers conformational flexibility, allowing the amine to orient itself optimally within a binding pocket to form key interactions. The primary amine itself is a critical pharmacophoric feature, capable of acting as a hydrogen bond donor and, when protonated under physiological conditions, forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a target protein.

Structure-Modification Strategies at the Amine Nitrogen and its Impact on Research Findings

The primary amine of the methanamine side chain serves as a versatile handle for further chemical modifications. N-substitution allows for the systematic exploration of the chemical space around this key interaction point, leading to improvements in potency, selectivity, and pharmacokinetic properties.

Strategies for modifying the amine nitrogen include:

Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) can modulate the basicity and lipophilicity of the amine.

Acylation: Formation of amides by reacting the amine with various carboxylic acids can introduce a wide range of substituents, offering opportunities for additional hydrogen bonding and hydrophobic interactions.

Formation of Ureas and Thioureas: These modifications introduce moieties capable of forming multiple hydrogen bonds, which can be particularly effective in enhancing binding affinity.

The impact of these modifications is highly dependent on the specific biological target. For example, in some cases, a free primary amine might be essential for activity, while in others, a larger, more lipophilic N-substituent may be required to access a hydrophobic sub-pocket within the binding site.

| Modification at Amine Nitrogen | Potential Impact on Properties |

| Primary Amine (-NH₂) ** | Hydrogen bond donor, potential for ionic interactions. |

| Secondary Amine (-NHR) | Modulates basicity and lipophilicity, can introduce steric bulk. |

| Tertiary Amine (-NR₂) ** | Further modification of basicity and steric properties. |

| Amide (-NHCOR) | Introduces hydrogen bond acceptors and diverse R-groups for further interactions. |

Rational Design and Lead Optimization Approaches for Benzothiazole Scaffolds

The development of potent and selective benzothiazole-based research compounds relies heavily on rational design and lead optimization strategies. These approaches leverage an understanding of the SAR to make informed decisions about which chemical modifications are most likely to lead to improved compounds.

Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in this process. Molecular docking allows researchers to visualize how a molecule like (5-methoxy-1,3-benzothiazol-2-yl)methanamine and its derivatives might bind to a specific protein target. This can help to identify key interactions and suggest modifications that could enhance binding affinity.

QSAR studies aim to correlate the chemical properties of a series of compounds with their biological activities. By identifying the physicochemical properties that are most important for activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Lead optimization is an iterative process that involves cycles of design, synthesis, and biological testing. Starting with a promising "hit" compound, medicinal chemists systematically modify its structure to improve its properties. For benzothiazole scaffolds, this can involve:

Scaffold Hopping: Replacing the benzothiazole core with a different heterocyclic system to explore new chemical space while retaining key binding interactions.

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles. For example, a methoxy (B1213986) group might be replaced with an ethyl group to fine-tune lipophilicity.

Introduction of Pharmacophoric Features: Adding or modifying functional groups to introduce specific interactions with the target, such as hydrogen bond donors/acceptors or charged groups.

Through the careful application of these principles, the this compound scaffold can be systematically optimized to yield potent and selective research tools for a variety of biological targets.

Scaffold Hopping and Bioisosteric Replacements in Research Design

In the quest for improved drug candidates, medicinal chemists frequently employ the strategies of scaffold hopping and bioisosteric replacement to modify a lead compound, such as this compound, with the aim of enhancing its potency, selectivity, and pharmacokinetic profile.

Scaffold hopping involves the replacement of the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups responsible for biological activity. For the this compound core, this could involve replacing the benzothiazole ring system with other bicyclic or heterocyclic systems. A study on benzothiazole and isatin analogues linked to a 1,2,3-triazole fragment exemplifies this approach, where the core structure is modified to mimic quinazoline-based EGFR inhibitors. nih.gov While not directly involving the methanamine derivative, this highlights the principle of utilizing different scaffolds to achieve a similar biological outcome. The primary goals of scaffold hopping are to discover novel intellectual property, improve physicochemical properties, and potentially escape from known toxicity issues associated with the original scaffold.

Bioisosteric replacement is a more subtle, yet powerful, strategy where a functional group or an atom in the lead molecule is exchanged for another with similar physical and chemical properties. benthamscience.com This can lead to significant improvements in the drug's characteristics. For derivatives of this compound, several bioisosteric replacements could be envisioned:

Methoxy Group (at position 5): The methoxy group could be replaced with other small, electron-donating or -withdrawing groups to probe the electronic requirements at this position. Bioisosteres for the methoxy group include ethoxy, hydroxyl, methylthio, or even a halogen atom like chlorine or fluorine. These modifications can influence the compound's lipophilicity, metabolic stability, and interaction with the biological target.

Benzothiazole Ring: The sulfur atom in the thiazole ring could be replaced by an oxygen (benzoxazole) or a nitrogen atom (benzimidazole) to assess the impact of the heteroatom on activity. Furthermore, the benzene part of the scaffold could be replaced with other aromatic or heteroaromatic rings, such as pyridine or thiophene, to explore different spatial and electronic interactions.

Methanamine Side Chain: The primary amine could be modified to a secondary or tertiary amine with various alkyl or aryl substituents to explore the steric and electronic requirements of this part of the molecule. The length of the carbon linker could also be varied.

The following table illustrates potential bioisosteric replacements for the this compound scaffold:

| Original Functional Group | Position | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Methoxy (-OCH3) | 5 | -OH, -F, -Cl, -CH3, -SCH3 | Modulate electronics, lipophilicity, and metabolic stability |

| Thiazole Sulfur (S) | 1 | -O, -NH | Alter hydrogen bonding capacity and ring electronics |

| Benzene Ring | - | Pyridine, Thiophene, Furan | Modify aromaticity, polarity, and potential for new interactions |

| Primary Amine (-NH2) | 2-methanamine | -NHCH3, -N(CH3)2, -OH | Investigate the role of hydrogen bond donors/acceptors and basicity |

Targeted Library Synthesis for SAR Elucidation

To systematically explore the structure-activity relationships of the this compound scaffold, the synthesis of a targeted library of compounds is a crucial step. This involves the preparation of a series of analogs where specific parts of the molecule are systematically varied.

A review of the literature indicates that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for a variety of biological activities. benthamscience.com Based on this, a targeted library for this compound derivatives would logically focus on modifications at these positions, as well as on the methanamine side chain.

For instance, a library could be designed to explore the impact of different substituents on the benzene ring of the benzothiazole nucleus. A general finding for benzothiazole derivatives is that electron-withdrawing or electron-donating groups at various positions can significantly influence their biological profile. mdpi.com

The synthesis of such a library would typically start from a common intermediate, such as a substituted 2-aminothiophenol (B119425), which is then elaborated to introduce the desired diversity elements. For example, various substituted anilines can be used to generate benzothiazoles with different substitution patterns on the benzene ring. derpharmachemica.com

The following table outlines a hypothetical targeted library based on the this compound scaffold, indicating the points of diversification.

| Compound ID | R1 (Position 5) | R2 (Other Benzene Ring Substitutions) | R3 (Methanamine Substituent) |

| 1a | -OCH3 | H | -H |

| 1b | -OCH3 | 6-Cl | -H |

| 1c | -OCH3 | 7-F | -H |

| 2a | -OH | H | -H |

| 2b | -F | H | -H |

| 3a | -OCH3 | H | -CH3 |

| 3b | -OCH3 | H | -CH2-Ph |

Mechanistic Research and Molecular Target Engagement Studies of Benzothiazole Derivatives

In Vitro Biochemical and Cellular Assays for Molecular Target Identification

There is a notable absence of specific data from in vitro biochemical and cellular assays for (5-methoxy-1,3-benzothiazol-2-yl)methanamine. While a patent has listed the compound in the context of kinase inhibitors, specific inhibitory concentrations (IC50 values) or detailed kinetic studies against a panel of kinases are not provided. Similarly, no specific research findings have been identified concerning its potential activity as an inhibitor or activator of hydrolases or dioxygenases.

Enzyme Inhibition and Activation Studies

No specific data is available.

Receptor Binding and Modulation Assays

No specific data is available.

DNA/RNA Interaction Studies

No specific data is available.

Protein-Protein Interaction Modulations

No specific data is available.

Exploration of Proposed Molecular Mechanisms of Action (MoA)

Given the lack of primary research data on the specific interactions of this compound with molecular targets, the exploration of its proposed molecular mechanisms of action remains speculative. Understanding the precise pathways involved in any cellular responses to this specific benzothiazole (B30560) analog would require dedicated investigation.

Pathways Involved in Cellular Responses to Benzothiazole Analogs

Without experimental evidence, it is not possible to delineate the specific cellular pathways that this compound might influence.

Investigations of Upstream and Downstream Signaling Events

Due to the absence of identified molecular targets for this compound, there is no information available regarding its effects on upstream or downstream signaling pathways.

Phenotypic Screening and Follow-up Mechanistic Elucidation in Research

No phenotypic screening studies involving this compound have been published. Consequently, there are no follow-up mechanistic elucidation studies to report for this compound.

Computational Chemistry and Molecular Modeling Investigations of 5 Methoxy 1,3 Benzothiazol 2 Yl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational efficiency for the study of molecular systems. researchgate.net By calculating the electron density, DFT methods can determine the electronic structure, geometry, and spectroscopic properties of a molecule. researchgate.netresearchgate.net For (5-methoxy-1,3-benzothiazol-2-yl)methanamine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to build a comprehensive profile of its intrinsic molecular characteristics. researchgate.netirjweb.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.comedu.krd The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. academie-sciences.frmaterialsciencejournal.org

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the ground state. irjweb.comacademie-sciences.fr Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. academie-sciences.fr For benzothiazole (B30560) derivatives, the HOMO-LUMO gap provides insights into potential charge transfer interactions within the molecule. irjweb.com DFT calculations for this compound would precisely map the distribution of these orbitals. Typically, the HOMO is localized on the electron-rich benzothiazole ring system, while the LUMO may extend across the entire molecular framework.

Molecular Electrostatic Potential (MEP) maps are another vital tool for analyzing electronic structure. epstem.net These maps visualize the charge distribution on the molecular surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. irjweb.com For this compound, the nitrogen atoms of the thiazole (B1198619) ring and the oxygen of the methoxy (B1213986) group are expected to be regions of negative potential, while the amine hydrogens would represent areas of positive potential, indicating sites for potential intermolecular interactions.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.98 | Electron-donating capability |

| ELUMO | -1.35 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.63 | Chemical reactivity and stability irjweb.com |

| Ionization Potential (I) | 5.98 | Energy required to remove an electron academie-sciences.fr |

| Electron Affinity (A) | 1.35 | Energy released upon gaining an electron academie-sciences.fr |

Understanding the three-dimensional structure of a molecule is essential, as its conformation dictates its physical properties and biological function. DFT calculations are used to perform geometry optimization, a process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. researchgate.net This analysis provides precise data on bond lengths, bond angles, and dihedral (torsion) angles.

| Parameter | Bond/Angle | Calculated Value (Å / °) | Comment |

|---|---|---|---|

| Bond Length | C(thiazole)-S | 1.765 | Typical for thiazole rings |

| Bond Length | C(benzene)-O(methoxy) | 1.368 | Aromatic ether bond |

| Bond Length | C(thiazole)-C(methanamine) | 1.510 | Single bond connecting side chain |

| Bond Angle | C-S-C (in thiazole) | 89.5 | Characteristic of five-membered ring |

| Dihedral Angle | C(benzene)-C(benzene)-O-C(methyl) | ~0.7 | Indicates near planarity of methoxy group with the ring nih.gov |

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for confirming the identity and structure of a synthesized compound. researchgate.net DFT calculations can simulate vibrational spectra (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netepstem.net

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching and bending of bonds. researchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of observed peaks. For this compound, key predicted vibrations would include N-H stretching from the amine group, C-H stretching from the aromatic and methyl groups, C=N stretching within the thiazole ring, and C-O stretching of the methoxy group.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. epstem.net This allows for a direct comparison between the theoretical and experimental NMR spectra, helping to validate the molecular structure.

| Spectroscopy | Functional Group/Atom | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| FT-IR (cm⁻¹) | N-H Stretch (Amine) | ~3410, 3320 | 3500-3300 cm⁻¹ |

| FT-IR (cm⁻¹) | Aromatic C-H Stretch | ~3080 | 3100-3000 cm⁻¹ |

| FT-IR (cm⁻¹) | C=N Stretch (Thiazole) | ~1580 | 1620-1550 cm⁻¹ |

| ¹H NMR (ppm) | -OCH₃ Protons | ~3.85 | 3.7-4.0 ppm |

| ¹³C NMR (ppm) | -OCH₃ Carbon | ~55.8 | 50-65 ppm |

| ¹³C NMR (ppm) | C=N Carbon (Thiazole) | ~168.0 | 170-160 ppm |

Molecular Docking and Ligand-Protein Interaction Profiling

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking simulations predict how it might interact with biological macromolecules, such as proteins or enzymes. researchgate.netnih.gov This technique is fundamental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity. chemrevlett.com

Molecular docking involves placing a ligand (the small molecule) into the binding site of a protein receptor in various orientations and conformations to find the most favorable binding mode. researchgate.net Sophisticated scoring functions then estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), with more negative values indicating stronger, more stable interactions. f1000research.com

Benzothiazole derivatives are known to interact with a range of biological targets, including enzymes like dihydropteroate (B1496061) synthase (DHPS) and receptors such as the estrogen receptor. nih.govchemrevlett.com For this compound, docking studies would be performed against the three-dimensional structures of relevant proteins obtained from databases like the Protein Data Bank (PDB). The simulations would predict the most likely conformation of the compound within the protein's active site and provide a quantitative estimate of its binding affinity, allowing for comparison with known inhibitors or substrates.

| Protein Target (PDB ID) | Binding Site | Docking Score (kcal/mol) | Predicted Binding Affinity |

|---|---|---|---|

| Estrogen Receptor Alpha (e.g., 7kbs) | Ligand Binding Domain | -8.9 | High |

| DHPS (e.g., 1AJ0) | PABA Binding Site | -7.5 | Moderate |

| HDAC (e.g., 4LXZ) | Catalytic Site | -6.8 | Moderate |

The stability of a ligand-protein complex is determined by a network of non-covalent intermolecular interactions. researchgate.net Analysis of the docked pose of this compound reveals the specific amino acid residues in the protein's active site that it interacts with.

Key interactions for this compound would likely include:

Hydrogen Bonding: The primary amine (-NH₂) group is an excellent hydrogen bond donor, while the nitrogen atom in the thiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Arginine, Aspartate) are crucial for binding specificity and affinity. researchgate.net

Hydrophobic Contacts: The aromatic benzothiazole ring system is hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine within the binding pocket. researchgate.net

π-π Stacking: The planar benzothiazole ring can engage in π-π stacking or T-shaped interactions with the aromatic side chains of amino acids such as Phenylalanine, Tyrosine, and Tryptophan, further stabilizing the complex. nih.govnih.gov

Visualizing these interactions provides a detailed map of how the molecule fits into the active site, offering a rationale for its predicted binding affinity and guiding future chemical modifications to enhance potency.

| Functional Group of Ligand | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Amine (-NH₂) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Thiazole Nitrogen | Arginine, Serine | Hydrogen Bond (Acceptor) |

| Benzothiazole Ring | Phenylalanine, Tryptophan | π-π Stacking nih.gov |

| Benzothiazole Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction researchgate.net |

| Methoxy Oxygen | Threonine, Asparagine | Hydrogen Bond (Acceptor) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com For benzothiazole derivatives, QSAR studies have been instrumental in the rational design of new therapeutic agents with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. chula.ac.thjocpr.comnih.gov These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure and properties.

Predictive QSAR models for benzothiazole derivatives are generally developed using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. nih.govnih.gov These models are built upon a training set of compounds with known biological activities and are then validated using a separate test set to assess their predictive power.

The structural descriptors used in these models can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity and branching of atoms within a molecule. Examples include connectivity indices and shape indices. jocpr.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges. jocpr.com A comparative study on twenty-five benzothiazole derivatives indicated that the best QSAR models were constructed using quantum chemical properties like heat of formation, molecular weight, total energy, and LUMO energy. jocpr.com

Physicochemical Descriptors: These relate to the bulk properties of a molecule, such as its lipophilicity (log P), polar surface area (PSA), and molecular weight. scienceforecastoa.com

A typical QSAR model is represented by a mathematical equation that relates the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) to a combination of these descriptors. For instance, a group-based QSAR (G-QSAR) analysis performed on 41 benzothiazole derivatives to identify structural fragments important for anticancer activity resulted in a model that highlighted the significance of electronic and hydrophilic properties. chula.ac.th

To illustrate the development of a predictive model, consider the following hypothetical data for a series of benzothiazole derivatives:

| Compound | pIC50 | LogP | LUMO Energy (eV) | Polar Surface Area (Ų) |

| Derivative 1 | 6.5 | 2.8 | -1.5 | 60.2 |

| Derivative 2 | 7.2 | 3.5 | -1.2 | 55.8 |

| Derivative 3 | 5.8 | 2.1 | -1.8 | 65.1 |

| Derivative 4 | 7.8 | 4.2 | -1.0 | 50.5 |

| Derivative 5 | 6.9 | 3.8 | -1.3 | 58.3 |

Based on such data, a regression analysis might yield an equation like:

pIC50 = a(LogP) + b(LUMO Energy) + c*(Polar Surface Area) + constant

where 'a', 'b', and 'c' are coefficients that indicate the relative importance of each descriptor.

Through the analysis of various QSAR models for benzothiazole derivatives, several key physicochemical features have been identified as being crucial for their biological activity.

Electronic Properties: The electronic nature of substituents on the benzothiazole ring system significantly impacts activity. The presence of electron-withdrawing or electron-donating groups can alter the electron density of the aromatic system, thereby influencing its interaction with biological targets. chula.ac.th For example, a G-QSAR study on anticancer benzothiazoles revealed that the substitution of aryl rings with electron-withdrawing groups like nitro and halogens could increase activity. chula.ac.th The methoxy group in this compound is an electron-donating group, which would influence the electronic properties of the benzothiazole core.

Steric Factors and Molecular Shape: The size and shape of the molecule and its substituents play a crucial role in determining how well it fits into the binding site of a biological target. Descriptors related to molecular volume, surface area, and shape are often found to be significant in QSAR models for benzothiazoles. mdpi.com

Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors is often essential for molecular recognition and binding to biological targets. The methanamine group in this compound provides a primary amine that can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

The following table summarizes some of the key physicochemical descriptors and their general influence on the activity of benzothiazole derivatives, which can be extrapolated to this compound.

| Physicochemical Feature | Descriptor(s) | General Influence on Activity | Relevance to this compound |

| Lipophilicity | Log P | Often a parabolic relationship; optimal lipophilicity is required for cell permeability and target engagement. | The methoxy group contributes to the lipophilic character. |

| Electronic Effects | HOMO/LUMO energies, Atomic charges | Electron-withdrawing or -donating groups can modulate target interaction. | The methoxy group is electron-donating, influencing the electron density of the benzothiazole ring. |

| Molecular Size and Shape | Molecular Weight, Molar Refractivity, van der Waals Volume | Steric hindrance or optimal fit within a binding pocket can significantly affect activity. | The overall size and conformation will be critical for its interaction with biological targets. |

| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area | Important for specific interactions with biological targets. | The methanamine group is a hydrogen bond donor; the thiazole nitrogen and methoxy oxygen are acceptors. |

Emerging Research Areas and Advanced Applications of Benzothiazole Derivatives As Research Probes

Development of Chemical Probes for Biological Systems

The benzothiazole (B30560) framework is integral to the design of fluorescent probes for visualizing and quantifying biological molecules and processes. researchgate.net Its derivatives are engineered to exhibit changes in their fluorescence properties upon interaction with a specific analyte, enabling detection in complex biological environments. researchgate.net For instance, benzothiazole-based probes have been successfully developed to detect reactive oxygen species such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HClO), which are crucial signaling molecules and biomarkers for oxidative stress-related diseases. researchgate.net

Furthermore, research has focused on adapting the benzothiazole scaffold to create probes for neurodegenerative disorders. In the context of Alzheimer's disease, derivatives of the pyridinyl-butadienyl-benzothiazole (PBB3) scaffold have been synthesized and studied as potential molecular probes for imaging tau protein aggregates, a key pathological hallmark of the disease. rsc.org Structure-activity relationship (SAR) studies on these derivatives, where the central chemical bridge is modified to include moieties like 1,2,3-triazole, amide, or ester groups, have shown that specific amide and ester-based compounds can successfully visualize neurofibrillary tangles (NFTs) in human brain sections. rsc.org While research has not exclusively detailed (5-methoxy-1,3-benzothiazol-2-yl)methanamine for these purposes, its core structure represents the foundational fluorophore upon which such advanced probes are built.

Role in Preclinical Drug Discovery Research as Lead Candidates or Scaffolds

The benzothiazole nucleus is a cornerstone in the discovery of new therapeutic agents, serving as a versatile scaffold for compounds targeting a multitude of diseases. tandfonline.comeurekaselect.com Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. tandfonline.commdpi.comderpharmachemica.com The structural analogue Riluzole, a 2-aminobenzothiazole derivative, is a clinically used drug for treating amyotrophic lateral sclerosis (ALS), highlighting the therapeutic potential of this chemical class. nih.govtandfonline.com

In oncology research, benzothiazole derivatives have been identified as promising antiproliferative agents. mdpi.comnih.gov Libraries of these compounds are synthesized and screened against various cancer cell lines to identify lead candidates for further development. mdpi.com The this compound structure, featuring substitutions at the C2 and C5 positions, is of significant interest as modifications at these sites are known to be critical for modulating biological activity. benthamscience.com

The refinement of lead candidates is driven by detailed structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties. nih.govrjptonline.org For benzothiazole derivatives, research has shown that substitutions at the C-2 and C-6 positions of the heterocyclic ring system are particularly influential in determining pharmacological activity. benthamscience.com

For complex, multifactorial diseases like neurodegenerative disorders, the traditional "one-target, one-molecule" approach is often insufficient. nih.govresearchgate.net This has led to the rise of multitarget-directed ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net The benzothiazole scaffold has proven to be an exceptional platform for designing such MTDLs. nih.govresearchgate.netnih.gov

In the context of Alzheimer's disease, benzothiazole derivatives have been engineered to concurrently inhibit several key enzymes and receptors implicated in the disease's progression. researchgate.netnih.gov Researchers have developed benzothiazole-based compounds that act as ligands for the histamine H₃ receptor (H₃R) while also inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). researchgate.netnih.govtandfonline.comtandfonline.com This multi-pronged approach aims to address the cholinergic deficit, modulate neurotransmitter levels, and potentially impact amyloid-β aggregation. nih.gov

One of the most promising MTDLs from this research, compound 3s , demonstrated high affinity for the H₃R and potent inhibitory activity against AChE, BuChE, and MAO-B, marking it as a significant lead structure for further development. researchgate.netnih.gov

| Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|

| Histamine H₃ Receptor (H₃R) | Kᵢ | 0.036 | researchgate.netnih.gov |

| Acetylcholinesterase (AChE) | IC₅₀ | 6.7 | researchgate.netnih.gov |

| Butyrylcholinesterase (BuChE) | IC₅₀ | 2.35 | researchgate.netnih.gov |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | 1.6 | researchgate.netnih.gov |

Novel Synthetic Methodologies Driving Research Innovation

Advances in synthetic organic chemistry have been pivotal in expanding the chemical diversity of benzothiazole derivatives available for research. The most prevalent method for synthesizing 2-substituted benzothiazoles involves the condensation reaction of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids. mdpi.comnih.gov

Recent research has focused on making these syntheses more efficient, cost-effective, and environmentally friendly. mdpi.comrsc.org Innovations include the use of novel catalytic systems and reaction conditions. For example, metal-based catalysts like Cu(II)-containing nano-silica and reusable catalysts such as Indion 190 resin have been employed to achieve high yields and simplify product isolation. mdpi.comrsc.org Green chemistry approaches, including the use of ionic liquids as recyclable reaction media and alternative energy sources like microwave irradiation and ultrasonic waves, have been shown to shorten reaction times and improve yields. mdpi.comnih.govrsc.org Other methodologies involve the condensation of 2-(chloromethyl)benzothiazole with substituted phenols or the cyclization of thioamides, providing alternative routes to access diverse derivatives. nih.govnih.govjyoungpharm.org

| Catalyst/System | Key Features | Yield Range | Reference |

|---|---|---|---|

| Cu(II)-containing nano-silica | High efficiency, wide substrate scope | 87–98% | mdpi.com |

| H₂O₂/HCl | Simple setup, short reaction time (45-60 min) | 85–94% | mdpi.com |

| Indion 190 resin | Mild protocol, reusable catalyst | - | rsc.org |

| RuCl₃ in [bmim]PF₆ (Ionic Liquid) | Environmentally beneficial, air as oxidant | - | rsc.org |

| Silica (B1680970) Gel (Microwave Irradiation) | Solvent-free, rapid, reusable catalyst | - | rsc.org |

Analytical and Characterization Techniques for Research on 5 Methoxy 1,3 Benzothiazol 2 Yl Methanamine Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the carbon-hydrogen framework of (5-methoxy-1,3-benzothiazol-2-yl)methanamine derivatives. nih.govarabjchem.org

In ¹H NMR spectra, the chemical shifts (δ) of protons provide insight into their electronic environment. For instance, aromatic protons on the benzothiazole (B30560) ring typically appear in the downfield region of the spectrum (δ 7.0–8.5 ppm). arabjchem.org The protons of the methoxy (B1213986) group (-OCH₃) characteristically resonate as a sharp singlet around δ 3.8–4.0 ppm, while the methylene (B1212753) protons (-CH₂-) adjacent to the amine group would appear as a singlet in a distinct region. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The signals for the aromatic carbons of the benzothiazole core are observed in the δ 110–155 ppm range. nih.gov The carbon of the methoxy group typically appears around δ 55-60 ppm. rsc.org The characteristic C=N carbon of the thiazole (B1198619) ring is also readily identifiable in the downfield region of the spectrum. chemistryjournal.in The structural confirmation of these derivatives relies heavily on the analysis of these spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzothiazole Derivatives

| Atom/Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Benzene Ring) | 7.0 - 8.1 | 121.0 - 135.0 |

| Methoxy Protons (-OCH₃) | ~3.9 | 55.5 - 56.0 |

| Methylene Protons (-CH₂-N) | ~4.7 - 5.5 | ~44.0 |

| Benzothiazole C=N | - | ~167.0 |

| Benzothiazole C-S | - | ~154.0 |

Note: The exact chemical shifts can vary depending on the specific derivative, solvent, and instrument used. arabjchem.orgrsc.org

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. chemistryjournal.in In the analysis of this compound derivatives, techniques like Electrospray Ionization (ESI) are commonly employed. acs.org

The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion (M+), which provides direct evidence of the compound's molecular weight. arabjchem.org For example, the mass spectrum of a benzothiazole derivative will show a prominent molecular ion peak corresponding to its calculated mass. massbank.eu Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions help to confirm the presence of specific structural motifs, such as the benzothiazole core or the methoxybenzyl group. nih.gov This technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. nih.govjyoungpharm.org

Table 2: Example Mass Spectrometry Data for a Substituted Benzothiazole Derivative

| Ion Type | m/z Value | Interpretation |

| [M+H]⁺ | 458.0 | Molecular ion peak (protonated molecule) |

| Fragment 1 | 347.0 | Loss of a specific substituent group |

| Fragment 2 | 241.0 | Fragmentation of the benzothiazole core |

| Fragment 3 | 183.0 | Characteristic fragment of the core structure |

Note: Fragmentation patterns are unique to each molecule and are used for structural confirmation. arabjchem.orgjyoungpharm.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. orientjchem.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum plots the absorption of this radiation versus the wavenumber (cm⁻¹), revealing characteristic absorption bands for different functional groups.

For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups. For example, the C=N stretch of the thiazole ring typically appears in the 1650–1580 cm⁻¹ region. mdpi.comjyoungpharm.org The aromatic C=C stretching vibrations are observed between 1600 and 1450 cm⁻¹. The characteristic absorption for the C-O bond of the methoxy group is found in the 1270–1200 cm⁻¹ range. ias.ac.inresearchgate.net The N-H stretching of the amine group would be visible in the 3500-3300 cm⁻¹ region. These distinct signals provide corroborative evidence for the proposed structure. chemistryjournal.in

Table 3: Characteristic IR Absorption Frequencies for Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amine (N-H) | Stretch | 3500 - 3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Imine (C=N) | Stretch | 1650 - 1580 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270 - 1200 |

Note: The position and intensity of IR bands can be influenced by the molecular environment.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and isolating the desired product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of synthesized compounds and for their purification. jyoungpharm.org The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a liquid mobile phase. sielc.comucdavis.edu

For benzothiazole derivatives, reversed-phase HPLC is commonly used. sielc.com A sample is dissolved in a suitable solvent and injected into the HPLC system. The components are then separated based on their polarity as they pass through the column. A detector, often a UV-Vis spectrophotometer, records the elution of each component, generating a chromatogram. The purity of the target compound is determined by the relative area of its peak in the chromatogram. A single, sharp peak is indicative of a high-purity sample. jyoungpharm.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property under specific conditions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. tandfonline.com The separation principle is similar to other forms of chromatography.

In the analysis of this compound derivatives, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, typically silica gel. tandfonline.com The plate is then placed in a chamber containing a suitable mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and n-hexane. jyoungpharm.org As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. After development, the separated spots are visualized, often under UV light. jyoungpharm.org The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to help identify the compound. tandfonline.comakjournals.com Reaction completion is often determined by the disappearance of the starting material spot and the appearance of the product spot. researchgate.net

Q & A

Q. What are the recommended synthetic routes for (5-methoxy-1,3-benzothiazol-2-yl)methanamine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chiral esters of related benzothiazole derivatives (e.g., (R)- and (S)-enantiomers) are synthesized by refluxing intermediates with HCl (6 N) at 60°C, followed by purification via recrystallization. Yields can vary (60–93%), depending on reaction conditions and substituent effects . Key steps include:

- Thioether formation : Reacting 5-methoxy-1,3-benzothiazole-2-thiol with propanoic acid derivatives.

- Enantiomer separation : Using chiral chromatography or crystallization for (R)- and (S)-forms.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization relies on:

- ¹H NMR : Peaks at δ 2.4–7.67 ppm for aromatic protons and methoxy groups, with coupling constants (e.g., J = 2.4 Hz) confirming substitution patterns .

- IR spectroscopy : Absorption at ~1710 cm⁻¹ for carbonyl groups in related esters or acids .

- Optical rotation : Enantiomers exhibit specific rotations (e.g., [α]D²⁴ +17.8° for (R)-forms) .

Q. What pharmacological activities have been reported for benzothiazole derivatives like this compound?

Methodological Answer: Benzothiazoles are studied for:

- Enzyme inhibition : Analogous compounds (e.g., ARN19702) show activity as N-acylethanolamine acid amidase inhibitors in antinociceptive assays .

- Receptor modulation : Patent examples describe derivatives tested in pharmacological screens (e.g., Tables 1–5 in ), with data on IC₅₀ values and selectivity profiles .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound derivatives?

Methodological Answer: Enantiomeric resolution involves:

- Chiral synthesis : Using enantiopure starting materials (e.g., (S)-ethyl 2-[(5-methoxy-1,3-benzothiazol-2-yl)thio]propanoate) .

- Chromatography : Chiral HPLC columns (e.g., amylose-based) to separate (R)- and (S)-forms.

- Crystallography : SHELXL refinement of crystal structures to confirm absolute configuration .

Q. How should contradictory bioactivity data across species be analyzed?

Methodological Answer: Contradictions (e.g., species-specific activity in ’s Table 3a–4c) require:

- Dose-response validation : Re-testing compounds under standardized conditions (e.g., fixed concentration ranges).

- Target profiling : Comparative assays (e.g., enzyme inhibition vs. receptor binding) to identify off-target effects.

- Data triangulation : Cross-referencing with structural analogs (e.g., RCSB PDB entry 7QQ for binding motifs) .

Q. What challenges arise in crystallographic refinement of benzothiazole-containing compounds?

Methodological Answer: Common issues include:

- Disorder in methoxy groups : Resolved using SHELXL’s PART instruction to model anisotropic displacement parameters .

- Twinned crystals : Employing WinGX’s twin refinement tools (e.g., BASF parameter optimization) .

- Validation : PLATON’s ADDSYM algorithm checks for missed symmetry, ensuring CIF accuracy .

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Optimization strategies:

- Temperature control : Higher yields (93%) achieved by maintaining 60°C during ester hydrolysis .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective thioether formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in condensation steps .

Q. How do substituents on the benzothiazole core influence structure-activity relationships (SAR)?

Methodological Answer: SAR analysis (e.g., ’s Table 3a–4c) reveals:

- Methoxy position : Para-substitution (5-methoxy) enhances metabolic stability vs. ortho-substitution.

- Thiazole modifications : Adding methyl groups to the thiazole ring increases lipophilicity and CNS penetration .

- Bioisosteric replacement : Replacing sulfur with oxygen (e.g., oxadiazole) alters selectivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.